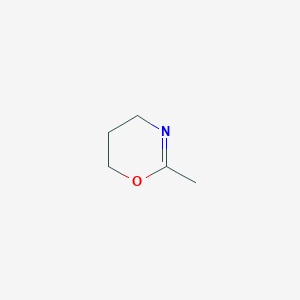
2-methyl-5,6-dihydro-4H-1,3-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5,6-dihydro-4H-1,3-oxazine is a heterocyclic organic compound with the molecular formula C5H9NO It belongs to the class of oxazines, which are six-membered heterocycles containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-methyl-5,6-dihydro-4H-1,3-oxazine can be synthesized through several methods. One common approach involves the cyclization of N-hydroxymethyl or N-chloromethylbenzamide with methyl oleate or its derivatives . Another method includes the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine and cyclization of N-aryl-N’-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-methyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen and nitrogen atoms in the oxazine ring, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxazine N-oxides, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
2-methyl-5,6-dihydro-4H-1,3-oxazine has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds and polymers . In the industrial sector, it can be used in the production of materials with specific properties, such as dyes and fluorescent materials .
Mécanisme D'action
The mechanism of action of 2-methyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways in biological systems. The compound can participate in various chemical reactions due to the presence of the oxygen and nitrogen atoms in its structure. These atoms can form hydrogen bonds and coordinate with metal ions, facilitating different biochemical processes .
Comparaison Avec Des Composés Similaires
2-methyl-5,6-dihydro-4H-1,3-oxazine can be compared with other similar compounds, such as 4,4,6-trimethyl-2-alkyl (aryl)amino-5,6-dihydro-4H-1,3-oxazines and 2,4,4,6-tetramethyl-4,5-dihydro-1,3-oxazine These compounds share similar structural features but differ in their substituents and chemical properties
Similar Compounds
Propriétés
Numéro CAS |
10431-93-3 |
|---|---|
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
2-methyl-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C5H9NO/c1-5-6-3-2-4-7-5/h2-4H2,1H3 |
Clé InChI |
KYHSOVKSTASUMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


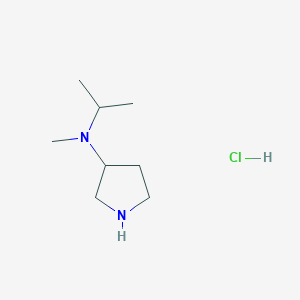

![4-Methylbenzo[d]isothiazole](/img/structure/B13660814.png)
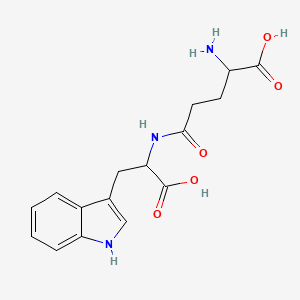


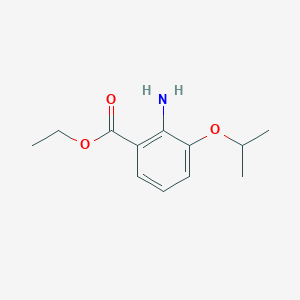
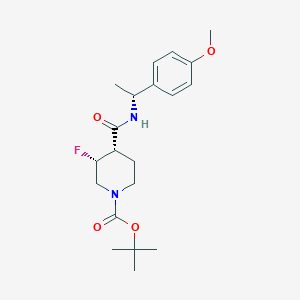
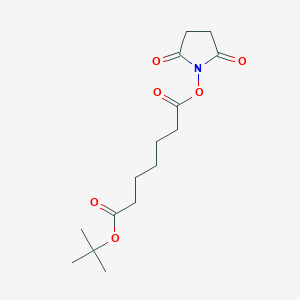

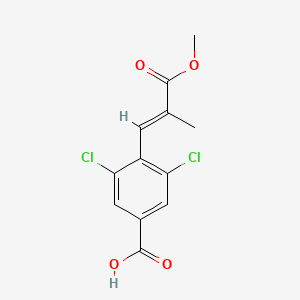
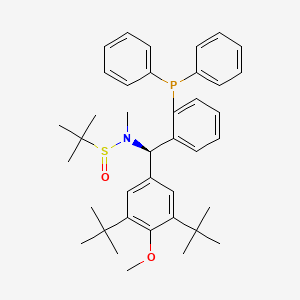
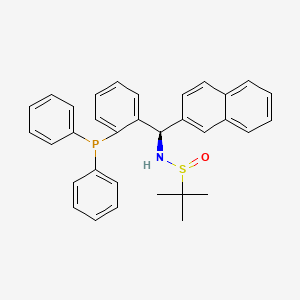
![2-(2-([1,1'-Biphenyl]-4-yl)acetamido)thiophene-3-carboxamide](/img/structure/B13660881.png)
